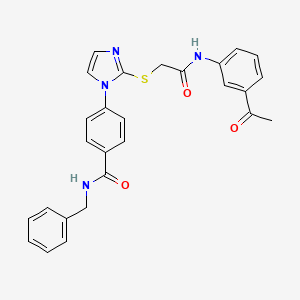![molecular formula C10H12O3S B2387171 Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate CAS No. 30519-00-7](/img/structure/B2387171.png)
Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate
概要
説明
Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is a chemical compound with the molecular formula C10H12O3S . It has a molecular weight of 212.27 . The compound is in liquid form .
Synthesis Analysis
The synthesis of Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate can be achieved from 4-Mercaptophenol and Ethyl bromoacetate .Molecular Structure Analysis
The IUPAC name for this compound is ethyl [(4-hydroxyphenyl)sulfanyl]acetate . The InChI code for this compound is 1S/C10H12O3S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is a liquid . It has a molecular weight of 212.27 . The compound’s InChI code is 1S/C10H12O3S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 .科学的研究の応用
Synthesis and Anti-inflammatory Evaluation
Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate is used as a precursor in the synthesis of anti-inflammatory drugs. In one study, it was involved in the formation of N1-[2-(4-Hydroxyphenyl) acetyl] N4-alkyl/aryl-3-thiosemicarbazide, which further led to the creation of 1,2,4-triazole derivatives. These derivatives exhibited notable anti-inflammatory activity, with Ibuprofen as the standard drug for comparison (Virmani & Hussain, 2014).
Synthetic Reagents for Sulfinyl-Knoevenagel Reaction
The compound is also significant as a synthetic reagent. For instance, ethyl, methyl, and isopropyl 2-(2-benzothiazolylsulfinyl)acetates, which are structurally related, have been utilized for the sulfinyl-Knoevenagel reaction with aldehydes to produce 4-hydroxyalk-2-enoates. These structures are crucial in synthesizing biologically active natural products and organic synthesis of chiral compounds (Du et al., 2012).
Fabrication of Pharmaceutical Intermediates
Additionally, this chemical serves as a key intermediate in the fabrication of pharmaceutical compounds. For example, it's used in the synthesis of 4-phenyl-2-butanone, a medium for creating medicines aimed at reducing inflammation and codeine (Zhang, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYPOOPLTKMOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

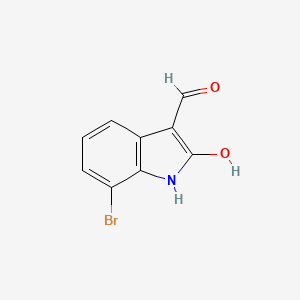
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2387091.png)
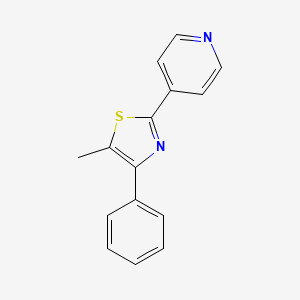

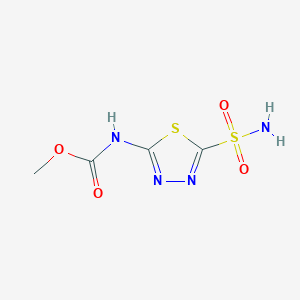

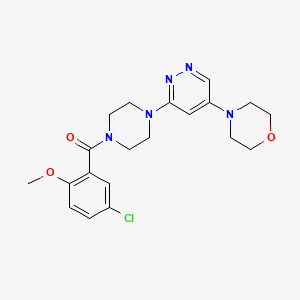
![(1S,3S,4R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2387101.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2387102.png)
![2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2387103.png)
![1-[(4-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2387104.png)
![1-Pyrrolidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2387106.png)
